molecular formula C7H11NO5 B12436868 2-Acetamido-4-methoxy-4-oxobutanoic acid

2-Acetamido-4-methoxy-4-oxobutanoic acid

Cat. No.: B12436868
M. Wt: 189.17 g/mol
InChI Key: ZDPZXMGPKKVZGD-UHFFFAOYSA-N
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Description

Historical Perspectives in Organic Synthesis and Biochemical Research related to Butanoic Acid Derivatives

The study of butanoic acid and its derivatives has a rich history, beginning with the work of French chemist Michel Eugène Chevreul. In 1814, Chevreul first observed butanoic acid (commonly known as butyric acid) in an impure form, and by 1818, he had purified and characterized it. The name itself, derived from the Greek word for butter, points to its origin, as it is released when butter turns rancid.

Historically, butanoic acid derivatives were primarily of interest for their sensory properties, with low-molecular-weight esters like methyl butyrate (B1204436) being used as food and perfume additives due to their pleasant aromas. However, over the past several decades, the focus has shifted dramatically towards the biochemical and medicinal properties of these compounds. Butyric acid is now recognized as a short-chain fatty acid (SCFA) that plays a crucial role in mammalian gut health and cellular processes. It is considered a biological response modifier, capable of inducing a variety of effects, including the promotion of cell differentiation, control of cell growth, and apoptosis.

In more recent biochemical research, derivatives of butyric acid are being investigated for their therapeutic potential. These derivatives are often designed as prodrugs to overcome the short half-life of butyric acid in the body. Research has demonstrated the value of this therapeutic concept in areas like colorectal cancer and hemoglobinopathies. Furthermore, butyric acid and its derivatives are known to inhibit histone deacetylase (HDAC), an activity associated with the regulation of gene expression and the development of certain cancers. This has made them valuable tools in biological studies and drug discovery.

Structural Classification and Nomenclature Considerations for 2-Acetamido-4-methoxy-4-oxobutanoic Acid, emphasizing its nature as an unnatural amino acid derivative

This compound is a polyfunctional organic molecule whose structure and name reveal its specific chemical nature. A systematic breakdown of its IUPAC name provides a clear picture of its constituent parts:

Butanoic acid: This indicates the parent structure is a four-carbon carboxylic acid.

4-oxo: A ketone or part of an ester group is located at the fourth carbon.

4-methoxy: A methoxy (B1213986) group (-OCH₃) is attached to the fourth carbon, forming a methyl ester with the oxo group.

2-acetamido: An acetamido group (-NHCOCH₃) is attached to the second carbon (the alpha-carbon).

The compound can be understood as a derivative of the natural amino acid, aspartic acid. Specifically, it is the N-acetylated β-methyl ester of aspartic acid. Because it is a modified version of a natural amino acid and not one of the 20 proteinogenic amino acids directly encoded by the genetic code, it is classified as an unnatural amino acid derivative . Such derivatives are of significant interest in medicinal chemistry and chemical biology as they can be used to create peptides with enhanced stability or novel functions. N-acylated amino acids are a known class of lipids with diverse biological roles. nih.gov

Below are the key chemical properties of the (2S)-enantiomer of the compound.

PropertyValue
CAS Number 4910-43-4 bldpharm.com
Molecular Formula C₇H₁₁NO₅ cymitquimica.com
Molecular Weight 189.17 g/mol
Appearance Solid cymitquimica.com
SMILES Code O=C(O)C@@H=O)CC(OC)=O

Note: Data corresponds to the (2S) isomer.

Overview of Research Trajectories Involving this compound as a Key Intermediate and Building Block

While extensive research specifically detailing the use of this compound as a key intermediate is not widely present in public literature, its structural motifs are central to several important research areas. The compound's value as a building block can be inferred from the well-established utility of its constituent functional groups in organic synthesis and biochemistry.

Amino acid methyl esters are crucial intermediates in a variety of synthetic applications. mdpi.com They are frequently used in peptide synthesis, as chiral sources for creating new stereocenters, and in the development of novel polymers. mdpi.com The esterification of amino acids is a fundamental transformation, and various methods have been developed to produce these valuable compounds efficiently. mdpi.com

Furthermore, N-acetylated amino acids are a significant class of molecules in biochemical research. nih.govscience.gov N-acetylation is a common post-translational modification of proteins that can influence protein-protein interactions. portlandpress.com The study of N-acyl amino acids has revealed them to be an important family of endogenous signaling molecules. mdpi.com The synthesis of N-acetyl amino acid esters has been explored for various applications, including the development of derivatives for stable isotope analysis in metabolic studies. acs.org The concurrent N-acetylation and esterification of amino acids is an area of synthetic interest, providing efficient routes to these bifunctional molecules. nih.gov

Given these contexts, this compound represents a versatile, chiral building block. Its three distinct functional groups—a carboxylic acid, an amide, and an ester—can be selectively manipulated, making it a potentially valuable starting material for the synthesis of more complex molecules, such as peptidomimetics, enzyme inhibitors, or novel bioactive compounds. Future research may focus on incorporating this specific unnatural amino acid into larger structures to probe biological systems or to generate new materials with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

2-acetamido-4-methoxy-4-oxobutanoic acid

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(7(11)12)3-6(10)13-2/h5H,3H2,1-2H3,(H,8,9)(H,11,12)

InChI Key

ZDPZXMGPKKVZGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC(=O)OC)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Acetamido 4 Methoxy 4 Oxobutanoic Acid

Retrosynthetic Analysis of the 2-Acetamido-4-methoxy-4-oxobutanoic Acid Framework

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by disconnecting the molecule at key bonds to reveal simpler, readily available starting materials. The primary disconnections to consider are the C-N amide bond and the C-C bonds of the butanoic acid backbone.

C-N Bond Disconnection:

The most intuitive retrosynthetic step is the disconnection of the amide bond (a C-N bond cleavage). This approach simplifies the target molecule into two key synthons: an acetate (B1210297) equivalent and an aminobutanoic acid derivative. The corresponding real-world starting materials would be an activated acetic acid species, such as acetyl chloride or acetic anhydride (B1165640), and L-aspartic acid 4-methyl ester. This disconnection is synthetically viable as the formation of an amide bond is a robust and well-established transformation in organic chemistry.

C-C Bond Disconnection:

Alternatively, disconnection of the C-C bonds of the butanoic acid framework can be considered. For instance, a disconnection at the C2-C3 bond would lead to synthons representing a glycine (B1666218) derivative and a two-carbon unit. While synthetically more challenging to achieve in a forward sense for this particular molecule, such disconnections are fundamental in the synthesis of amino acid derivatives and can offer alternative routes, particularly when exploring analogs.

Classical Total Synthesis Approaches to this compound

Classical total synthesis of this compound can be approached through both linear and convergent strategies, often necessitating the use of protecting groups to ensure regioselectivity.

Convergent and Linear Synthesis Strategies from readily available precursors.

A linear synthesis strategy would commence with a simple, commercially available precursor, such as L-aspartic acid, and sequentially introduce the required functional groups. A plausible linear sequence would involve:

Selective esterification of the β-carboxylic acid of L-aspartic acid to form L-aspartic acid 4-methyl ester. This step is crucial for differentiating the two carboxylic acid groups.

N-acetylation of the resulting amino ester using an acetylating agent like acetic anhydride or acetyl chloride to form the target molecule.

A convergent synthesis strategy, on the other hand, would involve the separate synthesis of key fragments that are later combined. For this target molecule, a convergent approach might involve:

Preparation of an N-acetylated building block.

Preparation of a suitable C4 mono-ester fragment.

Coupling of these two fragments.

Given the relative simplicity of the target molecule, a linear approach starting from L-aspartic acid is generally more efficient.

Protecting Group Chemistry in the Total Synthesis of this compound.

The synthesis of this compound from L-aspartic acid requires careful consideration of protecting groups to achieve the desired regioselectivity. The primary challenge is the selective esterification of the β-carboxyl group while leaving the α-carboxyl group free.

One common strategy involves the formation of a cyclic anhydride of N-protected aspartic acid. For instance, N-acetylaspartic acid can be treated with a dehydrating agent to form N-acetylaspartic anhydride. Subsequent regioselective opening of the anhydride with methanol (B129727), often catalyzed by a mild base or acid, can preferentially yield the β-methyl ester, this compound.

A notable side reaction in the synthesis of aspartic acid derivatives is the formation of aspartimide, a cyclic imide, which can lead to racemization and the formation of by-products. iris-biotech.de The use of bulky protecting groups on the nitrogen or the esterifying alcohol can sterically hinder this unwanted cyclization. nih.govresearchgate.netresearchgate.net

A preparation method for N-acetyl-L-aspartic acid has been detailed in a patent, which involves the reaction of L-aspartic acid with hexafluoroacetone (B58046) to protect the amino and α-carboxyl groups, followed by acetylation of the remaining free β-carboxyl group and subsequent deprotection. google.com This highlights the importance of strategic protection in achieving the desired product.

Chemo- and Regioselective Synthesis of this compound and its Precursors

The chemo- and regioselective synthesis of this compound hinges on the ability to differentiate between the two carboxylic acid functionalities of the aspartic acid backbone.

As mentioned, the regioselective opening of an N-acetylaspartic anhydride with methanol is a key strategy. The selectivity of this reaction can be influenced by the reaction conditions, including the solvent, temperature, and the nature of the catalyst.

Another approach to achieve regioselectivity is through enzymatic catalysis. Specific enzymes, such as lipases or esterases, can exhibit high selectivity for one of the carboxyl groups in a dicarboxylic acid, enabling the formation of the mono-ester with high precision. While specific enzymatic routes to this compound are not extensively documented in the literature, the principles of biocatalysis offer a promising avenue for its selective synthesis. nih.gov

Modern Catalytic Methods in this compound Synthesis

Modern catalytic methods offer efficient and selective alternatives to classical synthetic routes. These methods often involve the use of transition metal catalysts or organocatalysts to facilitate key bond-forming reactions.

Transition Metal-Catalyzed Transformations for selective bond formation.

While direct transition metal-catalyzed synthesis of this compound is not widely reported, related transformations suggest potential applications. For instance, ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols provides a general method for the formation of N-substituted amino acid derivatives. nih.gov Although this specific reaction leads to N-alkylation rather than N-acetylation, it demonstrates the potential of transition metal catalysis in the functionalization of amino acid scaffolds.

Furthermore, catalytic methods for the selective esterification of dicarboxylic acids could be employed. For example, certain metal complexes can act as Lewis acid catalysts to promote esterification at a specific carboxyl group based on its steric or electronic environment.

Organocatalytic Approaches for Improved Efficiency and Selectivity

The pursuit of more efficient and selective synthetic methods has led to the exploration of organocatalysis in the preparation of N-acylated amino acid derivatives. While specific literature on the organocatalytic synthesis of this compound is not abundant, the principles of organocatalysis can be applied to key steps in its hypothetical synthesis.

A plausible synthetic route involves the N-acetylation of an aspartic acid mono- or di-methyl ester. In this context, organocatalysts could play a crucial role. For instance, the use of organic bases, such as triethylamine (B128534) or N,N-diisopropylethylamine, is a common practice in acylation reactions. A patent describing the preparation of the parent compound, N-acetyl-L-aspartic acid, utilizes an organic base during the acylation step, which can be considered a form of organocatalysis. google.com This approach avoids the use of harsher inorganic bases and can lead to cleaner reactions with easier work-up procedures.

Furthermore, the development of more sophisticated organocatalysts, such as chiral 4-dimethylaminopyridine (B28879) (DMAP) analogues or N-heterocyclic carbenes (NHCs), could offer pathways to highly selective and efficient N-acetylation under mild conditions. These catalysts are known to activate carboxylic acids or their derivatives, facilitating the amide bond formation with the amino group of the aspartate ester.

Table 1: Potential Organocatalysts for the N-Acetylation of Aspartate Methyl Esters

Catalyst TypeExample CatalystPotential Advantages
Organic BaseTriethylamine, N,N-DiisopropylethylamineReadily available, mild reaction conditions, neutralizes acid by-products.
Acyl Transfer Catalyst4-Dimethylaminopyridine (DMAP)High catalytic activity, can be used in small quantities.
N-Heterocyclic Carbene (NHC)Imidazolium-based carbenesStrong nucleophilicity, can activate various acylating agents.

The efficiency and selectivity of these organocatalytic methods would be influenced by factors such as the choice of solvent, temperature, and the nature of the acetylating agent (e.g., acetic anhydride or acetyl chloride). Future research in this area would likely focus on the development of bespoke organocatalysts that can achieve high yields and enantioselectivity, particularly if a specific stereoisomer of the target molecule is desired.

Green Chemistry Principles Applied to the Production of this compound

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. Applying these principles to the synthesis of this compound can significantly reduce its environmental footprint.

A key consideration is the choice of starting materials. Utilizing renewable feedstocks, such as bio-derived aspartic acid and methanol, would be a primary step towards a greener synthesis. Aspartic acid can be produced through fermentation processes, aligning with the green chemistry principle of using renewable resources. researchgate.net

The selection of solvents is another critical aspect. Traditional organic solvents often pose environmental and health risks. A greener approach would involve the use of benign solvents like water, ethanol (B145695), or solvent-free conditions where feasible. For instance, some acylation reactions can be carried out in aqueous media or under neat conditions, minimizing solvent waste. researchgate.net

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a central tenet of green chemistry. A synthetic route with high atom economy would minimize the generation of by-products. For the synthesis of this compound, a direct N-acetylation of aspartic acid monomethyl ester would have a higher atom economy than a route involving protection and deprotection steps.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication in Synthesis
Prevention Designing a synthetic route with minimal by-product formation.
Atom Economy Utilizing a direct acylation method to maximize incorporation of reactant atoms into the final product.
Use of Renewable Feedstocks Starting from bio-based L-aspartic acid and methanol. researchgate.net
Safer Solvents and Auxiliaries Employing water, ethanol, or performing reactions under solvent-free conditions.
Catalysis Using catalytic amounts of organocatalysts or biocatalysts instead of stoichiometric reagents.

By integrating these principles, the production of this compound can be made more sustainable, reducing waste, energy consumption, and the use of hazardous materials.

Biocatalytic Routes to this compound and related building blocks

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. For the synthesis of this compound, biocatalytic methods could be employed for both the N-acetylation and the esterification steps.

The biosynthesis of the parent compound, N-acetyl-L-aspartic acid (NAA), in neurons is catalyzed by the enzyme L-aspartate N-acetyltransferase, which uses acetyl-CoA as the acetyl group donor. nih.govresearchgate.net This natural process provides a blueprint for a potential biocatalytic route. While this specific enzyme might not be readily available for industrial use, the vast diversity of microbial enzymes offers opportunities to discover novel N-acetyltransferases with suitable substrate specificity for aspartate esters.

Alternatively, enzymes such as lipases and proteases have been shown to catalyze N-acetylation reactions under non-natural conditions, often in organic solvents or solvent-free systems. These enzymes could potentially be used to acetylate L-aspartic acid monomethyl ester.

For the esterification step, lipases are well-established biocatalysts for the synthesis of esters under mild conditions. mdpi.com A chemoenzymatic approach could involve the chemical synthesis of N-acetyl-L-aspartic acid followed by a lipase-catalyzed selective esterification of one of the carboxylic acid groups to the methyl ester. The regioselectivity of the lipase (B570770) would be a critical factor in achieving a high yield of the desired 4-methoxy isomer. The use of immobilized enzymes can further enhance the sustainability of the process by allowing for easy separation and reuse of the biocatalyst. mdpi.comnih.gov

Table 3: Potential Biocatalytic Strategies for this compound Synthesis

Synthetic StepEnzyme ClassPotential SubstratesKey Advantages
N-Acetylation N-AcetyltransferasesL-Aspartic acid monomethyl ester, Acetyl-CoAHigh selectivity, mild reaction conditions.
Lipases/ProteasesL-Aspartic acid monomethyl ester, Ethyl acetateBroad substrate scope, commercially available enzymes.
Esterification LipasesN-Acetyl-L-aspartic acid, MethanolHigh regioselectivity, mild conditions, potential for solvent-free reaction. mdpi.com

The development of biocatalytic routes for the synthesis of this compound holds significant promise for creating a highly efficient, selective, and environmentally friendly manufacturing process. Future research will likely focus on enzyme discovery, protein engineering to improve catalyst performance and stability, and process optimization to make these biocatalytic methods economically viable on a larger scale.

Advanced Spectroscopic and Chromatographic Characterization of 2 Acetamido 4 Methoxy 4 Oxobutanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure, stereochemistry, and conformational preferences of 2-Acetamido-4-methoxy-4-oxobutanoic acid in solution.

Correlated Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the molecule. For this compound, a cross-peak would be expected between the proton on the alpha-carbon (C2) and the two diastereotopic protons of the adjacent methylene (B1212753) group (C3).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbons in the butanoic acid backbone by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The acetyl methyl protons to the acetyl carbonyl carbon.

The methoxy (B1213986) protons to the ester carbonyl carbon (C4).

The alpha-proton (on C2) to both the acetyl carbonyl carbon and the ester carbonyl carbon (C4).

The methylene protons (on C3) to the alpha-carbon (C2) and the ester carbonyl carbon (C4).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's conformation. For instance, NOE cross-peaks could be observed between the acetyl methyl protons and the alpha-proton, depending on the rotational conformation around the N-C2 bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations for this compound.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Predicted HMBC Correlations (¹H → ¹³C)
Acetyl CH₃ ~2.0 ~23 Acetyl C=O
Acetyl C=O - ~173 -
C2-H (α-H) ~4.7 ~50 Acetyl C=O, C1 (COOH), C3, C4 (COOCH₃)
C3-H₂ (β-H₂) ~2.8 ~36 C2, C4 (COOCH₃), C1 (COOH)
C4 (COOCH₃) - ~172 -
OCH₃ ~3.7 ~52 C4 (COOCH₃)
C1 (COOH) - ~175 -

Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges. Actual experimental values may vary.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, dynamics, and packing of molecules in the solid phase. nih.govyoutube.com For this compound, ssNMR could be employed to:

Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular conformation and intermolecular interactions in the crystal lattice.

Determine Torsional Angles: Advanced ssNMR techniques can measure torsion angles, providing precise details about the molecular conformation in the solid state.

Analyze Intermolecular Packing: By observing intermolecular dipolar couplings, ssNMR can shed light on how the molecules are arranged in the crystal lattice.

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Isotopic Labeling.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. bmrb.io This technique is instrumental in confirming the structure of this compound and its derivatives. For the parent compound, characteristic fragmentation pathways would likely involve:

Loss of the methoxy group (-OCH₃)

Loss of the acetyl group (CH₃CO-)

Decarboxylation (-COOH)

Cleavage of the amide bond

A study on the tandem mass spectrometry of N-acetylaspartic acid (NAA) revealed characteristic neutral losses and fragment ions that can be used for its identification and quantification. nih.govmassbank.eumassbank.jp Similar fragmentation patterns would be expected for this compound, with adjustments for the methyl ester.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound.

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss
190.06 [M+H]⁺ 158.03 CH₃OH
190.06 [M+H]⁺ 148.05 CH₂CO
190.06 [M+H]⁺ 130.04 CH₃OH + CO

Note: These are predicted fragmentation patterns. Actual fragmentation may vary based on experimental conditions.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound (C₇H₁₁NO₅) combi-blocks.com, the expected exact mass would be a key identifier. HRMS is also invaluable for detecting and identifying trace impurities by differentiating them from the main compound based on their precise mass.

Table 3: HRMS Data for this compound.

Molecular Formula Calculated Monoisotopic Mass (Da)

Vibrational Spectroscopy (Infrared and Raman) for detailed functional group analysis and conformational studies.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and skeletal structure. capes.gov.br

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

O-H stretch from the carboxylic acid, which will be broad.

N-H stretch from the amide.

C-H stretches from the aliphatic and methoxy groups.

C=O stretches from the carboxylic acid, ester, and amide groups, which will appear as strong, distinct bands.

N-H bend from the amide.

C-O stretches from the ester and carboxylic acid.

Raman spectroscopy would provide complementary information, with the C=O and C-C skeletal vibrations often showing strong signals. nih.govarxiv.org Conformational changes in the molecule can lead to shifts in the positions and intensities of these vibrational bands, making these techniques useful for studying conformational equilibria.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3300-2500 (broad)
Amide N-H Stretch 3350-3250
Aliphatic C-H Stretch 3000-2850
Carboxylic Acid C=O Stretch 1720-1700
Ester C=O Stretch 1750-1735
Amide I (C=O) Stretch 1680-1630
Amide II (N-H bend) Bend 1570-1515

Note: These are general ranges and the exact positions can be influenced by hydrogen bonding and the molecular environment.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination of this compound and its derivatives.

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal evidence of its absolute stereochemistry. nih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov For chiral molecules like this compound, this technique is invaluable for assigning the correct (R) or (S) configuration at the stereocenter.

While a specific single-crystal X-ray structure of this compound is not widely reported in publicly available literature, the methodology is well-established for analogous N-acyl amino acid esters. ias.ac.in The successful crystallization of a compound is a prerequisite, which can be a challenging step. nih.gov For derivatives of amino acids, suitable crystals have been obtained, confirming their structural integrity and stereochemistry. unimi.it

In the absence of a single-crystal structure, powder X-ray diffraction (PXRD) can provide valuable information about the crystalline nature and packing of the compound. researchgate.net PXRD studies on homologous series of N-acyl-L-alanine esters have demonstrated the ability to characterize their supramolecular structure. ias.ac.inresearchgate.net Such analyses reveal details about the packing of the molecules in the crystal lattice, which is influenced by factors like the length of acyl chains. ias.ac.in

Table 1: Hypothetical Crystallographic Data for (2S)-2-Acetamido-4-methoxy-4-oxobutanoic acid

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.2
c (Å)9.8
α, β, γ (°)90, 90, 90
Volume (ų)1011.2
Z4
Calculated Density (g/cm³)1.245
R-factor< 0.05

This table presents hypothetical data based on typical values for similar organic molecules and serves as an illustrative example.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment and preparative separation of stereoisomers.

The enantiomeric purity of this compound is a critical quality attribute, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, utilizing either high-performance liquid chromatography (HPLC) or gas chromatography (GC), is the primary technique for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For N-blocked amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide antibiotic-based CSPs (e.g., teicoplanin) have proven effective. nih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier, is crucial for achieving optimal separation. nih.gov The commercial availability of the (2S)-enantiomer of this compound suggests that preparative chiral HPLC is a viable method for its isolation. bldpharm.com

Table 2: Example Chiral HPLC Method for Enantiomeric Purity of this compound

ParameterCondition
ColumnChiralpak AD-H or equivalent
Mobile Phasen-Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature25 °C
Expected ElutionSeparation of (R) and (S) enantiomers

Chiral Gas Chromatography (GC):

For GC analysis, the polar nature of amino acid derivatives necessitates a derivatization step to increase their volatility. sigmaaldrich.comsigmaaldrich.com A common approach involves esterification of the carboxylic acid group followed by acylation of the amino group. sigmaaldrich.com For this compound, where the amino group is already acetylated and one carboxyl group is methylated, further derivatization of the remaining carboxylic acid may be required.

Following derivatization, separation is achieved on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral selector like Chirasil-L-Val. nih.govresearchgate.net This technique offers high resolution and sensitivity, making it suitable for determining trace enantiomeric impurities. nih.gov Enantioreversal, the reversal of elution order of enantiomers, can sometimes be achieved by using different derivatizing agents, which can be advantageous for accurate quantification of a minor enantiomer in the presence of a major one. sigmaaldrich.com

Hyphenated Techniques (e.g., LC-MS, GC-MS) for comprehensive impurity profiling and reaction monitoring.

Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for modern pharmaceutical analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. It allows for the direct analysis of the compound without the need for derivatization. restek.com Modern LC-MS/MS methods, often employing triple quadrupole mass spectrometers, offer high sensitivity and selectivity, making them ideal for identifying and quantifying impurities, even at very low levels. restek.comnih.gov By monitoring the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions, specific impurities can be targeted and quantified. This is crucial for monitoring the progress of synthesis reactions and for ensuring the purity of the final product.

Table 3: Illustrative LC-MS/MS Parameters for Impurity Profiling

ParameterSetting
LC ColumnC18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized for separation of impurities
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
MS/MS TransitionsSpecific to parent compound and expected impurities

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is highly effective for the analysis of volatile and semi-volatile impurities that may be present in the starting materials or formed as by-products during the synthesis of this compound. nih.gov As with chiral GC, derivatization is often necessary to analyze the target compound and related polar impurities. sigmaaldrich.com The use of high-resolution mass spectrometry (HRMS) coupled with GC can provide accurate mass measurements, facilitating the elemental composition determination of unknown impurities. mdpi.com Comprehensive GC-MS profiling can reveal a wide range of potential impurities, contributing to a complete understanding of the compound's purity profile. nih.gov

Chemical Reactivity and Transformations of 2 Acetamido 4 Methoxy 4 Oxobutanoic Acid

Reactions Involving the Acetamido Moiety

The acetamido group, a secondary amide, is a stable functional group but can undergo several important transformations, including hydrolysis, derivatization, N-alkylation, and N-acylation, under specific conditions.

Hydrolysis and Derivatization Strategies for the amide bond

The amide bond in 2-Acetamido-4-methoxy-4-oxobutanoic acid can be cleaved through hydrolysis, typically under strong acidic or basic conditions, to yield the corresponding amino acid derivative. This process is crucial for removing the acetyl protecting group.

Acid-Catalyzed Hydrolysis: Treatment with strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous medium or an alcoholic solvent, leads to the cleavage of the amide bond. This reaction proceeds via protonation of the amide carbonyl, rendering it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Alternatively, strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be employed. The hydroxide ion directly attacks the amide carbonyl, leading to the formation of a tetrahedral intermediate that subsequently collapses to give the carboxylate and acetamide.

Beyond simple hydrolysis, the acetamido group can be a starting point for the synthesis of other N-acyl derivatives. This is often achieved by first hydrolyzing the acetyl group and then re-acylating the resulting free amine with a different acylating agent. This strategy allows for the introduction of a wide variety of functionalities. A patent describes a general method for preparing N-acetyl-L-aspartic acid by protecting L-aspartic acid, followed by acylation and deprotection. google.com

ReactionReagents and ConditionsProduct
Acidic Hydrolysis6M HCl, reflux2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride
Basic Hydrolysis2M NaOH, 100°CSodium 2-amino-4-methoxy-4-oxobutanoate
Derivatization (example)1. 6M HCl, reflux; 2. Benzoyl chloride, Schotten-Baumann conditions2-(Benzamido)-4-methoxy-4-oxobutanoic acid

N-Alkylation and Acylation Reactions at the acetamido nitrogen

While the nitrogen atom of the acetamido group is generally less nucleophilic than a free amine, it can still participate in N-alkylation and N-acylation reactions, particularly after deprotonation with a strong base.

N-Alkylation: The introduction of an alkyl group onto the acetamido nitrogen typically requires the use of a strong base, such as sodium hydride (NaH), to generate the corresponding amide anion. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. Such reactions are a key method for creating N-alkylated amino acid derivatives. nih.govresearchgate.netoncohemakey.comdrugs.comoncohemakey.com

N-Acylation: Similarly, N-acylation can be achieved by treating the amide with a strong base followed by an acylating agent like an acid chloride or anhydride (B1165640). semanticscholar.org This allows for the synthesis of N,N-diacylamino derivatives. Acetic acid can also catalyze the N-acylation of amines using esters as the acyl source. youtube.com

ReactionReagents and ConditionsProduct
N-Methylation1. NaH, THF, 0°C; 2. CH₃I2-(N-Acetyl-N-methylamino)-4-methoxy-4-oxobutanoic acid
N-Benzylation1. NaH, DMF; 2. Benzyl bromide2-(N-Acetyl-N-benzylamino)-4-methoxy-4-oxobutanoic acid
N-Acetylation1. n-Butyllithium, THF, -78°C; 2. Acetic anhydride2-(Diacetylamino)-4-methoxy-4-oxobutanoic acid

Reactivity of the Methoxycarbonyl Group

The methoxycarbonyl (methyl ester) group is a key site for transformations, allowing for the modification of the C-terminus of the molecule. Common reactions include transesterification, saponification, amidation, and reduction.

Transesterification and Saponification for ester group manipulation

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. nih.gov This is a valuable method for introducing different alkyl or aryl groups at the ester position. For β-keto esters, a variety of catalysts, including boric acid and montmorillonite (B579905) K-10, have been shown to be effective. rsc.orgnih.gov The reaction is typically driven to completion by using a large excess of the new alcohol. Transesterification of β-keto esters is a synthetically useful transformation. youtube.comnih.govorgoreview.com

Saponification: This is the hydrolysis of the ester under basic conditions to yield a carboxylate salt. commonorganicchemistry.comnih.gov Treatment with an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, results in the formation of the sodium or lithium salt of 2-acetamido-4-oxo-butanoic acid. Subsequent acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid. This reaction is generally irreversible as the final deprotonation of the carboxylic acid drives the equilibrium. commonorganicchemistry.com

ReactionReagents and ConditionsProduct
Transesterification (to Ethyl Ester)Ethanol (B145695), cat. H₂SO₄, reflux2-Acetamido-4-ethoxy-4-oxobutanoic acid
Transesterification (to Benzyl Ester)Benzyl alcohol, cat. DMAP, heat2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid
Saponification1. 1M NaOH (aq), rt; 2. 1M HCl (aq)2-Acetamido-4-oxobutanoic acid

Amidation and Reduction Pathways of the ester to other functional groups

Amidation: The methoxycarbonyl group can be converted into an amide by reaction with a primary or secondary amine. This transformation can be achieved directly, often at elevated temperatures, or by using coupling agents. A ruthenium-pincer complex has been shown to catalyze the amidation of esters with amines under neutral conditions. nih.govnih.gov

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards esters. orgoreview.comcommonorganicchemistry.comvanderbilt.eduresearchgate.netchadsprep.com The reaction with LiAlH₄ will typically also reduce the keto group, leading to a diol. Selective reduction of the ester in the presence of a ketone is challenging and often requires protection of the ketone or the use of specific, chemoselective reducing agents.

ReactionReagents and ConditionsProduct
Amidation (with Benzylamine)Benzylamine, heat or Ru-catalystN-Benzyl-2-acetamido-4-oxobutanamide
Reduction (Ester and Keto)LiAlH₄, THF, then H₃O⁺ workup2-Acetamido-4-hydroxy-1-butanol

Transformations at the Oxo (Keto) Group

The oxo, or keto, group at the 4-position is a reactive center that can undergo a variety of transformations, including reduction and decarboxylation (after hydrolysis of the ester).

Reduction: The keto group can be selectively reduced to a secondary alcohol in the presence of the ester and amide functionalities using milder reducing agents like sodium borohydride (NaBH₄). youtube.com This chemoselectivity arises from the greater reactivity of ketones compared to esters and amides towards nucleophilic hydride reagents. This reaction produces 2-acetamido-4-hydroxy-4-methoxybutanoic acid. Enzyme-catalyzed enantioselective reduction of β-keto esters is also a powerful method for producing chiral alcohols. nih.govnih.gov

Decarboxylation: Upon hydrolysis of the methoxycarbonyl group to a carboxylic acid, the resulting β-keto acid is susceptible to decarboxylation upon heating. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.orgyoutube.com This reaction proceeds through a cyclic transition state, leading to the loss of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable ketone. This is a common reaction for β-keto acids and their derivatives. masterorganicchemistry.com The decarboxylation of 4-methylthio-2-oxobutyrate by branched-chain 2-oxo acid dehydrogenase complex has been studied. drugs.com

ReactionReagents and ConditionsProduct
Chemoselective Keto ReductionNaBH₄, Methanol (B129727), 0°C2-Acetamido-4-hydroxy-4-methoxybutanoic acid
Decarboxylation (post-saponification)1. NaOH, H₂O; 2. H₃O⁺, heat3-Acetamidopropanal

Carbonyl Reductions and Oxidations to alter oxidation state.

The structure of this compound contains three carbonyl groups: an amide, a carboxylic acid, and a methyl ester. The reduction of these functional groups, particularly the ester and carboxylic acid, is a key transformation.

The relative reactivity of carbonyl compounds towards reduction depends on the strength of the reducing agent. wikipedia.org Carboxylic acids and esters are generally more difficult to reduce than aldehydes or ketones and require powerful reducing agents like lithium aluminum hydride (LAH). wikipedia.orgyoutube.comyoutube.com Sodium borohydride (NaBH4) is typically too mild to reduce esters and carboxylic acids effectively. youtube.com

The reduction of the ester or carboxylic acid in this compound with a strong hydride reagent such as LAH would yield the corresponding amino alcohol derivative. The mechanism involves nucleophilic attack of a hydride ion (H-) on the electrophilic carbonyl carbon. youtube.com For the ester at C-4, this leads to a tetrahedral intermediate which then expels the methoxide (B1231860) leaving group to form an aldehyde, which is further and rapidly reduced to the primary alcohol. The carboxylic acid at C-1 is first deprotonated and then reduced to the primary alcohol.

Table 1: General Reactivity of Carbonyl Groups with Common Reducing Agents

Carbonyl Functional Group Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄) Catalytic Hydrogenation (H₂/catalyst)
Aldehyde Yes Yes Yes
Ketone Yes Yes Yes
Ester Very Slow/No Yes Yes (requires high pressure/temp)
Carboxylic Acid No Yes Yes (requires high pressure/temp)

Catalytic transfer hydrogenation offers an alternative method for carbonyl reduction, avoiding the need for high-pressure reactors and often proceeding under milder conditions. nih.gov Ruthenium and osmium pincer complexes, for example, have been shown to be effective catalysts for the selective reduction of esters in the presence of other functional groups. nih.gov

Nucleophilic Additions and Condensation Reactions at the ketone.

While the systematic name "4-oxobutanoic acid" might imply a ketone, the compound contains an ester at the C-4 position, not a ketone. The carbonyl of the ester group is susceptible to nucleophilic acyl substitution rather than the nucleophilic addition reactions characteristic of ketones.

In nucleophilic acyl substitution, a nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate. youtube.com The intermediate then collapses, expelling the leaving group (methoxide, -OCH₃, in this case). Common nucleophiles include hydroxides (saponification), alkoxides (transesterification), and amines (aminolysis). youtube.commasterorganicchemistry.com For instance, reaction with an amine (R-NH₂) would lead to the formation of an amide, a process known as aminolysis. youtube.com

Enolization and Enamine Chemistry for C-C bond formation.

The carbon atom alpha to the ester carbonyl group (C-3) in this compound has protons that can be removed by a suitable base to form an enolate. This enolate is a key intermediate for forming new carbon-carbon bonds.

The acidity of the α-protons is a crucial factor. The presence of the adjacent electron-withdrawing ester group stabilizes the resulting enolate anion through resonance. However, the proton at the C-2 position is also acidic due to its position between two carbonyl-containing groups (the carboxylic acid and the ester). Selective deprotonation at C-3 would require careful choice of base and reaction conditions to avoid competing reactions at C-2.

Once formed, the enolate can act as a nucleophile in various C-C bond-forming reactions, such as the Claisen condensation or alkylation with alkyl halides. masterorganicchemistry.com For example, the acetoacetic ester synthesis is a classic reaction that utilizes the enolate of a β-keto ester to create substituted ketones through alkylation followed by hydrolysis and decarboxylation. youtube.com A similar strategy could potentially be applied to derivatives of this compound.

Reactions Involving the Carboxylic Acid Functionality.

The carboxylic acid group at the C-1 position is a primary site for various chemical transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation for protecting group strategies and functional group interconversion.

The carboxylic acid can be readily converted into other functional groups. Esterification, the reaction with an alcohol under acidic conditions (Fischer esterification), converts the carboxylic acid into an ester. masterorganicchemistry.com For example, reacting this compound with a simple alcohol like ethanol in the presence of a catalytic amount of strong acid would yield the corresponding diethyl ester. This reaction is often used as a protecting group strategy in multi-step syntheses. wikipedia.org Alternatively, reagents like diazomethane (B1218177) can be used for methylation under mild conditions. prepchem.com

Amidation, the formation of an amide by reacting the carboxylic acid with an amine, typically requires activation of the carboxylic acid. This is because amines are basic and would deprotonate the carboxylic acid, forming an unreactive carboxylate salt. Activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other peptide coupling reagents are commonly used to facilitate this transformation, which is fundamental in peptide synthesis.

Decarboxylation Reactions and their mechanistic implications.

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For a compound like this compound, which is a derivative of N-acetylaspartic acid, the decarboxylation is a β-decarboxylation relative to the nitrogen substituent.

Non-enzymatic β-decarboxylation of aspartic acid has been shown to occur in the presence of metal ions and pyridoxal (B1214274) at elevated temperatures. nasa.govnih.gov The proposed mechanism involves an initial transamination of aspartic acid to oxalacetic acid, which then undergoes decarboxylation to form pyruvic acid. nasa.govnih.gov

More recently, electrochemical methods have been developed for the oxidative decarboxylation of N-acetylamino acid derivatives. acs.orgnih.gov This process, known as the Hofer-Moest reaction, generates transient N-acetyliminium ion intermediates that can be trapped by nucleophiles, enabling the formation of new C-O or C-C bonds. acs.orgnih.gov This method offers a modern approach to the decarboxylative functionalization of amino acid derivatives.

Table 2: Examples of Decarboxylation Methods for Amino Acid Derivatives

Method Key Reagents/Conditions Mechanistic Feature Reference
Thermal/Catalytic Al³⁺, Pyridoxal, 85°C, pH 4.0 Transamination to β-keto acid, then decarboxylation nih.gov

Stereoselective Transformations Derived from this compound.

The C-2 carbon of this compound is a stereocenter, typically with the (S)-configuration as it is derived from L-aspartic acid. This existing chirality can be used to influence the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis.

For example, the reduction of a carbonyl group elsewhere in the molecule could be influenced by the stereocenter at C-2, leading to a preferential formation of one diastereomer of the resulting alcohol over the other. While there is no ketone in the parent molecule, if the ester at C-4 were converted to a ketone, its reduction could proceed stereoselectively. Biotransformation using whole-cell systems containing specific alcohol dehydrogenases is a powerful method for the enantioselective reduction of prochiral carbonyl compounds to generate chiral alcohols. nih.gov

Furthermore, the chiral nature of this compound makes it a valuable building block for the synthesis of more complex, stereochemically defined molecules, such as unnatural amino acids or peptide fragments. The functional groups on the molecule can be manipulated while retaining the stereochemical integrity of the C-2 center, or the C-2 center can be used to direct the stereochemistry of newly formed chiral centers.

Rearrangement Reactions and Fragmentations of the butanoic acid backbone

Detailed research literature specifically documenting the rearrangement and fragmentation reactions of the this compound backbone is limited. However, based on the known reactivity of its constituent functional groups—amide, carboxylic acid, and methyl ester—and studies on analogous structures, several transformation pathways can be predicted. These transformations are primarily observed in analytical techniques like mass spectrometry and under conditions that promote cyclization or thermal decomposition.

Mass Spectrometric Fragmentation

In mass spectrometry, ionization of this compound would induce fragmentation of the butanoic acid backbone. The fragmentation patterns are dictated by the stability of the resulting ions and neutral losses. youtube.com The presence of multiple carbonyl groups, an amide linkage, and an ester provides several predictable cleavage points.

Key fragmentation pathways for esters, carboxylic acids, and amides often involve alpha-cleavage (cleavage of the C-C bond adjacent to a heteroatom or functional group) and McLafferty rearrangements. youtube.comlibretexts.org For this compound (molar mass: 189.15 g/mol ), the following fragmentations can be anticipated:

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common pathway. libretexts.org This can result in the loss of the methoxy (B1213986) radical (•OCH₃, mass 31) from the ester or the hydroxyl radical (•OH, mass 17) from the carboxylic acid. libretexts.org Another significant alpha-cleavage could lead to the loss of the entire carboxyl group (•COOH, mass 45). libretexts.org

Amide Fragmentation: N-acetylated amino acids characteristically lose a ketene (B1206846) molecule (CH₂=C=O, mass 42) from the acetyl group during fragmentation. nih.gov

McLafferty Rearrangement: This rearrangement is common for esters and carboxylic acids containing a γ-hydrogen. libretexts.orgyoutube.com It involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the β-bond, leading to the elimination of a neutral alkene.

The following table summarizes the primary predicted fragmentation patterns under mass spectrometry conditions.

Fragmentation TypeLost FragmentFragment Mass (Da)Resulting m/z (from M+)Notes
Alpha-Cleavage•OCH₃31158Loss of the methoxy radical from the ester group.
Alpha-Cleavage•COOH45144Loss of the carboxyl radical. libretexts.org
Amide FragmentationCH₂=C=O42147Characteristic loss of ketene from the N-acetyl group. nih.gov
Combined LossCH₃OH32157Loss of a neutral methanol molecule from the ester group.
Combined LossH₂O18171Loss of a neutral water molecule from the carboxylic acid.
DecarboxylationCO₂44145Loss of carbon dioxide from the carboxylic acid terminus.

Potential Rearrangement and Decomposition Reactions

While specific studies are not available for this compound, analogies can be drawn from similar structures regarding its potential for rearrangement and thermal fragmentation.

Intramolecular Cyclization: Substituted oxobutanoic acids have been shown to undergo intramolecular cyclization under certain conditions. chimicatechnoacta.ru For this compound, heating or treatment with a dehydrating agent could potentially induce cyclization. A plausible reaction would involve the nucleophilic attack of the amide nitrogen onto the ester's carbonyl carbon, leading to the elimination of methanol and the formation of N-Acetyl-succinimide. This type of reaction is a known pathway for derivatives of succinic acid.

Thermal Fragmentation: Many carboxylic acids are known to undergo decomposition upon heating. libretexts.org For the parent molecule, N-acetylaspartic acid, the melting point is reported to be between 137 to 140 °C. wikipedia.org It is plausible that at or above these temperatures, the title compound would undergo thermal fragmentation. The most likely pathway, besides the cyclization mentioned above, would be decarboxylation from the free carboxylic acid end, releasing carbon dioxide.

The table below outlines these hypothetical transformations.

Reaction TypeConditionsPotential Product(s)Notes
Intramolecular CyclizationHeat, Dehydrating AgentN-Acetyl-succinimide, Methanol, WaterA hypothetical pathway based on the reactivity of similar dicarboxylic acid derivatives.
Thermal DecompositionHigh TemperatureCarbon Dioxide, various degradation productsDecarboxylation is a common thermal degradation pathway for carboxylic acids.

Stereochemical Aspects and Enantioselective Approaches to 2 Acetamido 4 Methoxy 4 Oxobutanoic Acid

Stereogenic Centers and Chiral Purity Determination for 2-Acetamido-4-methoxy-4-oxobutanoic Acid (specifically, the (S)-isomer)

This compound possesses a single stereogenic center at the C2 carbon, the alpha-carbon of the original aspartic acid backbone. This chirality gives rise to two enantiomers: (S)-2-Acetamido-4-methoxy-4-oxobutanoic acid and (R)-2-Acetamido-4-methoxy-4-oxobutanoic acid. The (S)-isomer is a known chemical entity, available from various suppliers. nih.govrsc.org

The determination of chiral purity, or enantiomeric excess (ee), is crucial for applications where only one enantiomer is desired. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. nih.gov Chiral stationary phases (CSPs) are instrumental in separating enantiomers. For acidic compounds like N-acetylated amino acids, polysaccharide-based CSPs or macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are often effective. nih.gov The separation relies on the differential interactions between the enantiomers and the chiral selector of the stationary phase.

Another approach involves derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. rsc.orgnih.gov Reagents like o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), are commonly used for this purpose. researchgate.netresearchgate.net The resulting diastereomeric derivatives can be detected by fluorescence or UV, allowing for accurate quantification of each enantiomer.

Table 1: Common Chiral HPLC Columns for Amino Acid Derivative Separation

Chiral Stationary Phase TypeCommon Trade NamesPrinciple of Separation
Polysaccharide-basedChiralpak, ChiralcelFormation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion complexation. nih.gov
Macrocyclic Glycopeptide-basedCHIROBIOTIC T, Ristocetin AMultiple interactions including ionic, hydrogen bonding, and steric repulsion. nih.govresearchgate.net
ZwitterionicCHIRALPAK ZWIX(+)Ion-exchange and enantioselective interactions. hplc.eu

Asymmetric Synthesis Methodologies for this compound and its chiral precursors

The synthesis of enantiomerically pure this compound can be approached through various asymmetric strategies, which aim to control the formation of the stereogenic center.

Chiral Auxiliaries in the stereocontrolled synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. researchgate.netmdpi.comnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This strategy is widely used in the asymmetric synthesis of amino acids. acs.org

For the synthesis of derivatives like this compound, a common approach involves the use of chiral oxazolidinones, such as those developed by Evans. These auxiliaries can be acylated with a protected aspartic acid derivative, and subsequent reactions, like alkylations, proceed with high diastereoselectivity. nih.gov Other notable chiral auxiliaries applicable to amino acid synthesis include camphor-derived auxiliaries and those derived from other natural products like terpenes. numberanalytics.com The choice of auxiliary and reaction conditions is critical to achieving the desired stereochemical outcome.

Table 2: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

Chiral AuxiliaryOrigin/ClassTypical Application
Evans' OxazolidinonesAmino acid-derivedAsymmetric aldol (B89426) reactions, alkylations, and conjugate additions. nih.gov
CamphorsultamTerpene-derivedAsymmetric Diels-Alder reactions, aldol reactions, and Michael additions.
(S)-(-)-1-PhenylethylamineSynthetic amineResolution of racemic acids, synthesis of chiral amides. mdpi.com
PseudoephedrineNatural product-derivedAsymmetric alkylation of enolates.

Asymmetric Catalysis (Organo-, Metal-, Biocatalysis) for enantioselective transformations

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. frontiersin.orgprinceton.edu

Organocatalysis: Chiral organic molecules can act as catalysts to promote enantioselective reactions. youtube.com For amino acid derivatives, proline and its derivatives have been successfully used in asymmetric aldol and Mannich reactions. The catalyst forms a chiral enamine or iminium ion intermediate, which then reacts with high facial selectivity. nih.gov Diarylprolinol silyl (B83357) ethers are another class of organocatalysts effective in the synthesis of chiral quaternary amino acids. nih.gov

Metal Catalysis: Transition metal complexes with chiral ligands are powerful catalysts for a wide range of asymmetric transformations. bohrium.com For the synthesis of amino acid derivatives, rhodium, iridium, and nickel catalysts are commonly employed in asymmetric hydrogenations of prochiral enamides or dehydroamino acids. acs.orgrsc.org The chiral ligand, often a phosphine (B1218219) or a phosphine-oxazoline, coordinates to the metal center and creates a chiral environment that directs the hydrogenation to one face of the double bond. Nickel-catalyzed cross-coupling reactions also present a versatile method for the asymmetric synthesis of protected unnatural α-amino acids from racemic alkyl halides. nih.gov

Biocatalysis: Enzymes are highly efficient and stereoselective catalysts. mdpi.com For the synthesis of N-acetylated amino acids, aminoacylases can be used for the kinetic resolution of racemic mixtures, where the enzyme selectively hydrolyzes the N-acetyl group of the L-enantiomer. researchgate.netnih.gov Transaminases are another class of enzymes that can be used for the asymmetric synthesis of amino acids from α-keto acids. mdpi.com Lipases can also be employed for the resolution of racemic amino acid esters through enantioselective hydrolysis or transesterification. nih.govnih.gov

Resolution Techniques for Enantiomeric Separation of Racemic this compound

Resolution is a technique to separate a racemic mixture into its individual enantiomers. One common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral base, such as (S)-(-)-1-phenylethylamine. mdpi.com The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. Subsequent acidification regenerates the enantiomerically pure acid.

Enzymatic resolution is another powerful technique. rsc.org As mentioned earlier, enzymes like aminoacylases can selectively act on one enantiomer of a racemic mixture. nih.govnih.gov For instance, an acylase could be used to selectively deacetylate the (S)-enantiomer of racemic this compound, allowing for the separation of the resulting (S)-amino acid ester from the unreacted (R)-N-acetylated ester.

Diastereoselective Control in Reactions Leading to this compound

Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a new one is being created. The existing stereocenter influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other.

In the context of synthesizing derivatives like this compound, if a chiral precursor derived from L-aspartic acid is used, subsequent reactions can be designed to proceed with high diastereoselectivity. nih.gov For example, the alkylation of a chiral enolate derived from an N-acetylated aspartic acid derivative can be influenced by the stereochemistry of the starting material and the reaction conditions to favor the formation of one diastereomer. scielo.brnih.gov The use of chiral auxiliaries, as discussed in section 5.2.1, is a prime example of inducing diastereoselectivity. The inherent chirality of the auxiliary directs the approach of the reagent to one face of the reactive intermediate. researchgate.net

Computational and Theoretical Chemistry Studies on 2 Acetamido 4 Methoxy 4 Oxobutanoic Acid

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum mechanical calculations are fundamental to understanding the electronic landscape of 2-Acetamido-4-methoxy-4-oxobutanoic acid. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is particularly crucial. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

For this compound, the locations of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing nature of the carbonyl groups and the electron-donating character of the acetamido and methoxy (B1213986) groups significantly influence the electron density distribution across the molecule. This distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, thereby identifying potential sites for intermolecular interactions.

Density Functional Theory (DFT) Studies for Conformational Analysis and Reaction Mechanisms of this compound

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT is extensively used for conformational analysis, allowing for the identification of the most stable geometric arrangements (conformers) of this compound. By calculating the potential energy surface, researchers can locate various energy minima corresponding to different conformers and the transition states that connect them. This information is vital for understanding how the molecule's shape influences its physical and chemical properties.

Furthermore, DFT is instrumental in elucidating reaction mechanisms. For instance, it can be used to model the hydrolysis of the ester group or the amide bond by calculating the energy profiles of the reaction pathways. This includes identifying the structures and energies of reactants, intermediates, transition states, and products. Such studies provide a detailed, atomistic view of the reaction, revealing the energetic barriers that govern the reaction rate and the stereochemical outcomes.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum mechanical methods are powerful for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of how the molecule moves and changes shape over time. This is crucial for understanding conformational dynamics, as the molecule is not static but constantly exploring different conformations.

Solvent effects are a critical aspect that MD simulations can address. The presence of a solvent, like water, can significantly influence the conformational preferences and reactivity of the solute. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as hydrogen bonding. This allows for the calculation of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell.

Prediction of Spectroscopic Parameters (NMR, IR) and Validation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) and spin-spin coupling constants (J) can be calculated. These predicted values are highly sensitive to the molecular geometry, making them an excellent tool for confirming the predominant conformation in solution.

Similarly, infrared (IR) spectroscopy frequencies and intensities can be computed. The vibrational modes corresponding to specific functional groups, such as the C=O stretch of the carboxylic acid and ester, the N-H stretch of the amide, and the C-O stretch of the ether, can be assigned based on the calculations. Discrepancies between predicted and experimental spectra can point to the influence of intermolecular interactions, such as hydrogen bonding, in the experimental sample that may not have been fully accounted for in the computational model.

Molecular Modeling for understanding intermolecular interactions and crystal packing

Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are employed to understand the non-covalent interactions that govern how molecules of this compound interact with each other. These interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, are crucial for determining the crystal structure of the compound in its solid state.

By predicting the most stable packing arrangements of the molecules in a crystal lattice, computational methods can help in the interpretation of X-ray diffraction data. Understanding the crystal packing is important as it influences physical properties like melting point, solubility, and bioavailability. Computational analysis can reveal the specific hydrogen bonding networks and other intermolecular contacts that stabilize the crystal structure, providing a detailed picture of the solid-state architecture.

Rational Design of Derivatives based on Computational Insights into reactivity and selectivity

A significant application of computational studies is the rational design of new molecules with desired properties. Based on the understanding of the electronic structure, reactivity, and conformational behavior of this compound gained from the aforementioned computational methods, researchers can propose structural modifications to create derivatives with enhanced or novel functionalities.

For example, by analyzing the HOMO, LUMO, and MEP, one can predict how modifications to the substituent groups would alter the molecule's reactivity and selectivity. Computational screening of a virtual library of derivatives can be performed to identify candidates with optimized properties, such as increased stability, altered solubility, or specific binding affinities for a biological target. This in silico approach significantly accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing.

Biochemical and Enzymatic Research Involving 2 Acetamido 4 Methoxy 4 Oxobutanoic Acid

Identification and Characterization of Enzymes Interacting with 2-Acetamido-4-methoxy-4-oxobutanoic Acid

Currently, there is no specific information in the reviewed literature identifying enzymes that interact with this compound. Research in this area would typically involve screening the compound against a panel of enzymes, such as hydrolases (e.g., esterases, amidases) or oxidoreductases, to identify any potential catalytic activity or inhibition.

Enzymatic Reaction Mechanisms and Kinetic Studies Involving this compound as a substrate or inhibitor

No published studies on the enzymatic reaction mechanisms or kinetics involving this compound were found. Such investigations would be crucial to determine if the compound acts as a substrate, an inhibitor (competitive, non-competitive, or uncompetitive), or an allosteric modulator of a specific enzyme. Kinetic parameters like the Michaelis constant (K_m) and catalytic efficiency (k_cat/K_m) would need to be determined through detailed enzymatic assays.

Role of this compound in Microbial or Plant Metabolism and biosynthetic pathways

The role of this compound in microbial or plant metabolism has not been documented. Determining its metabolic significance would require experiments such as feeding studies with labeled isotopes in microorganisms or plant cell cultures, followed by metabolomic analysis to track its conversion into other products.

Biosynthetic Pathways Leading to or from this compound

There is no information available regarding the biosynthetic pathways that might produce or degrade this compound. The compound is a derivative of aspartic acid, suggesting a potential link to amino acid metabolism. Its biosynthesis could theoretically involve the N-acetylation and O-methylation of an aspartate precursor.

Structural Biology of Enzyme-2-Acetamido-4-methoxy-4-oxobutanoic Acid Complexes via X-ray crystallography or cryo-EM

No structural data from X-ray crystallography or cryo-electron microscopy for complexes of any enzyme with this compound have been deposited in structural databases. These studies would be contingent on first identifying a specific enzyme that binds to the compound, followed by successful co-crystallization or sample preparation for structural analysis.

In Vitro Biochemical Assays and Cell-Free System Studies to elucidate its metabolic fate or enzymatic activity

Specific in vitro biochemical assays or cell-free system studies to determine the metabolic fate or enzymatic activity of this compound have not been reported. Cell-free systems, which contain the necessary components for transcription and translation, are powerful tools for studying metabolic pathways and enzyme activities in a controlled environment. biosynth.com Such systems could be employed to screen for enzymes that act on this compound or to synthesize potential enzymes involved in its metabolism for further characterization.

Applications of 2 Acetamido 4 Methoxy 4 Oxobutanoic Acid As a Synthetic Building Block

Precursor in the Total Synthesis of Natural Products, including amino acid-derived scaffolds.

While direct and extensive documentation of the use of 2-Acetamido-4-methoxy-4-oxobutanoic acid in the total synthesis of a wide array of natural products is not prevalent in readily available literature, its structural motifs are present in many biologically active natural compounds. The N-acetylated amino acid structure is a key component of various natural products. Asymmetric synthesis strategies, such as the Sharpless aminohydroxylation, are employed to create vicinal amino alcohols, which are crucial intermediates in the synthesis of complex, biologically active molecules. rsc.org The principles of these synthetic strategies could readily be applied to derivatives of this compound to generate stereochemically rich fragments for natural product synthesis.

Intermediate in the Synthesis of Complex Organic Molecules and pharmaceutical scaffolds.

The application of this compound as an intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications, is more clearly documented. Its parent compound, N-acetylaspartic acid (NAA), is the second most abundant metabolite in the human brain and serves as a precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG). wikipedia.orghmdb.canih.govnih.gov The synthesis of NAAG and its derivatives is a key area of research in neuroscience, and this compound can serve as a crucial starting material in these synthetic pathways. nih.govnih.gov

The compound's utility extends to being a precursor for various pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that can enhance drug efficacy and bioavailability. jchps.com For instance, derivatives of 4-oxobutanoic acid have been patented for their herbicidal properties, indicating the broader applicability of this chemical scaffold in creating bioactive molecules. epo.org Furthermore, methods for the synthesis of related compounds, such as 4-amino-2,4-dioxobutanoic acid, have been developed, showcasing the chemical tractability of this class of molecules for creating diverse chemical entities. google.com

Scaffold for the Development of New Chiral Ligands and Catalysts in asymmetric synthesis.

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of single enantiomers of chiral molecules. researchgate.net Amino acids and their derivatives are highly valued as readily available sources of chirality for the synthesis of such ligands. mdpi.comnih.gov While specific examples detailing the use of this compound for the synthesis of a particular named chiral ligand are not abundant, the principles of ligand design strongly suggest its potential in this area.

The bifunctional nature of mono-N-protected amino acids has been shown to be highly effective in palladium-catalyzed C-H functionalization reactions. nih.gov The N-acetyl group and the two carboxylic acid functionalities (one as a methyl ester) in this compound provide multiple coordination points that can be exploited in the design of new chiral ligands. These ligands can, in turn, be used to create chiral metal-organic frameworks (CMOFs) or be employed in transition-metal-catalyzed reactions to achieve high levels of enantioselectivity. nih.govrsc.orgresearchgate.net The development of such ligands is an active area of research, with a continuous search for novel structures that can improve the efficiency and selectivity of asymmetric transformations. researchgate.netmdpi.comrsc.org

Role in the Synthesis of Peptide and Peptidomimetic Scaffolds.

The synthesis of peptides and peptidomimetics is a critical area of research for drug discovery and materials science. This compound, as a derivative of aspartic acid, is a relevant building block in this field. However, the use of aspartic acid derivatives in solid-phase peptide synthesis (SPPS) presents a significant challenge: the formation of aspartimide as a side product. nih.govnih.gov This side reaction can lead to the formation of undesired β-peptides and racemization. Various strategies have been developed to suppress aspartimide formation, including the use of specific protecting groups and acidic additives during the Fmoc deprotection step. nih.govnih.gov

N-terminal acetylation is a common modification in synthetic peptides, often used to mimic natural proteins or to enhance stability. tu-darmstadt.de this compound is a pre-acetylated building block that can be directly incorporated into a peptide sequence.

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. The synthesis of peptidomimetic scaffolds often involves the incorporation of non-standard amino acids and heterocyclic cores. nih.gov The chiral backbone and functional groups of this compound make it a suitable starting material for the construction of such scaffolds. Libraries of peptidomimetic compounds can be synthesized using solid-phase techniques to explore a wide range of chemical diversity. nih.govstanford.edu

Utilization in Material Science Applications, such as polymer synthesis or dendrimer construction.

In material science, amino acid derivatives are utilized as monomers for the synthesis of biodegradable polymers and as building blocks for the construction of complex macromolecular architectures like dendrimers. nih.gov Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. researchgate.netwjarr.comnih.govmdpi.com

Polyamidoamine (PAMAM) dendrimers are a well-studied class of dendrimers that are often synthesized using a divergent approach starting from a core like ethylenediamine (B42938) and reacting it with methyl acrylate (B77674) and then ethylenediamine in repeating steps. researchgate.netmdpi.com The surface of these dendrimers can be functionalized with a variety of molecules, including amino acids, to impart specific properties. While direct incorporation of this compound into the main chain of a polymer or the core of a dendrimer is not widely reported, its bifunctional nature makes it a candidate for such applications. For example, it could be used to create dendrimer-drug conjugates or to build up dendritic structures through sequential coupling reactions. A modular dendrimer-based drug delivery platform has been developed using 'click' chemistry to connect different dendrimer modules, one of which was functionalized with folic acid. nih.gov This approach highlights the potential for using building blocks like this compound to create functional materials.

Development of Research Tools and Probes for chemical biology studies.

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov N-acetylaspartate (NAA), the parent compound of this compound, is a well-established biomarker for neuronal health and is used in magnetic resonance spectroscopy (MRS) to assess brain pathologies. wikipedia.orgnih.govnih.gov The concentration of NAA is altered in various neurodegenerative diseases, making it a valuable diagnostic tool. nih.gov

Synthesis and Study of Derivatives and Analogs of 2 Acetamido 4 Methoxy 4 Oxobutanoic Acid

Structural Modifications of the Acetamido Group and their Impact on Reactivity and Biochemical Interactions

The acetamido group (-NHCOCH₃) in 2-acetamido-4-methoxy-4-oxobutanoic acid is a key site for structural modification, which can significantly influence the molecule's reactivity and potential biochemical interactions.

Hydrolysis and Re-acylation: The amide bond of the acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 2-amino-4-methoxy-4-oxobutanoic acid. This primary amine is a crucial intermediate that can be subsequently re-acylated with various acyl chlorides or anhydrides to introduce a diverse array of substituents. This allows for the exploration of structure-activity relationships (SAR) by systematically altering the nature of the acyl group. For instance, introducing longer alkyl chains, aromatic rings, or functionalized moieties can modulate properties such as lipophilicity, steric bulk, and hydrogen bonding capacity.

Impact on Biochemical Interactions: In a biological context, the N-acyl group of amino acid derivatives is often critical for recognition by enzymes and receptors. By modifying this group, it is possible to enhance or inhibit these interactions. For example, replacing the acetyl group with other acyl groups could alter the binding affinity of the molecule to specific protein targets. The synthesis of a library of N-acyl derivatives would be a valuable strategy in medicinal chemistry for the discovery of new bioactive compounds.

Table 1: Potential N-Acyl Derivatives of 2-Amino-4-methoxy-4-oxobutanoic acid and their Potential Properties

N-Acyl GroupResulting Compound NamePotential Impact on Properties
Benzoyl2-Benzamido-4-methoxy-4-oxobutanoic acidIncreased aromatic character, potential for π-stacking interactions.
Lauroyl2-(Lauroylamino)-4-methoxy-4-oxobutanoic acidIncreased lipophilicity, potential for membrane permeability.
Trifluoroacetyl2-(Trifluoroacetamido)-4-methoxy-4-oxobutanoic acidIncreased acidity of N-H, altered hydrogen bonding.
Glycyl2-(Glycylamino)-4-methoxy-4-oxobutanoic acidIntroduction of a peptide bond, potential for peptidase recognition.

Variations of the Methoxycarbonyl Group (e.g., other esters, amides, acids) and their synthetic utility

The methoxycarbonyl group (-COOCH₃) is another versatile handle for synthetic modification.

Transesterification and Saponification: The methyl ester can be converted to other esters through transesterification, typically catalyzed by an acid or base in the presence of a different alcohol. This allows for the introduction of a wide variety of ester groups, such as ethyl, benzyl (B1604629), or tert-butyl esters, which can serve as protecting groups with different lability or can modulate the molecule's properties. Saponification of the methyl ester with a base like sodium hydroxide (B78521) yields the corresponding dicarboxylic acid, 2-acetamidobutanedioic acid.

Amide Formation: The methyl ester can be converted to a primary, secondary, or tertiary amide through aminolysis. This reaction involves treating the ester with ammonia (B1221849) or a primary or secondary amine. The resulting amides introduce new hydrogen bonding capabilities and can significantly alter the molecule's solubility and biological activity. For instance, the synthesis of 2-acetamido-4-amino-4-oxobutanoic acid, an asparagine derivative, has been reported. nih.gov

Synthetic Utility: The ability to modify the methoxycarbonyl group is synthetically valuable. For example, a benzyl ester can be selectively removed by hydrogenolysis, leaving other functional groups intact. A tert-butyl ester can be removed under mild acidic conditions. This differential reactivity allows for orthogonal protection strategies in the synthesis of complex molecules.

Table 2: Examples of Methoxycarbonyl Group Variations and their Synthetic Applications

Functional GroupResulting Compound NameSynthetic MethodSynthetic Utility
Ethyl Ester2-Acetamido-4-ethoxy-4-oxobutanoic acidTransesterificationAltered solubility and hydrolysis rate.
Benzyl Ester2-Acetamido-4-(benzyloxy)-4-oxobutanoic acidTransesterificationRemovable by hydrogenolysis.
Carboxylic Acid2-Acetamidobutanedioic acidSaponificationIncreased polarity, can form salts.
Amide2-Acetamido-4-amino-4-oxobutanoic acidAminolysisIntroduction of a primary amide, similar to asparagine. nih.gov

Transformations at the Oxo Functionality (e.g., conversion to hydroxyl, amine, alkene) and their stereochemical outcomes

While the provided information does not directly detail transformations at the oxo-functionality of the butanoic acid chain, standard organic chemistry reactions can be proposed. Assuming the "oxo" refers to a ketone at the 3-position, which is not the case for the specified compound (it is an oxobutanoic acid, implying the oxo group is part of the carboxylate), this section will address potential transformations of the carboxylic acid and ester carbonyls, as these are the only oxo functionalities present.

Reduction of Carboxylic Acid and Ester: The carboxylic acid and methyl ester can be reduced to the corresponding primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). Selective reduction of the ester in the presence of the carboxylic acid can be challenging but may be achieved using specific reagents like sodium borohydride (B1222165) in the presence of a Lewis acid. The stereochemical outcome at the C2 position would be retained during this transformation.

Conversion to Amines: The carboxylic acid can be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement. These reactions would lead to a shorter carbon chain and the introduction of an amine group.

Decarboxylation: The carboxylic acid could potentially undergo decarboxylation under certain conditions, although this is not typically a facile reaction for this type of compound.

Modifications to the Carbon Backbone and Chain Elongation Strategies

Modifications to the carbon backbone of this compound can lead to the synthesis of non-proteinogenic amino acids and other novel structures.

Alkylation: The α-carbon to the carboxylic acid (C2) can potentially be deprotonated with a strong base, such as lithium diisopropylamide (LDA), and then alkylated with an alkyl halide. This would introduce a substituent at the C2 position. However, the acidity of the N-H proton of the acetamido group would need to be considered, as it may be more acidic and react preferentially.

Chain Elongation: The Arndt-Eistert homologation is a classic method for elongating a carboxylic acid by one carbon. This involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement. This would transform the 4-oxobutanoic acid derivative into a 5-oxopentanoic acid derivative.

Michael Addition: If a related α,β-unsaturated precursor is synthesized, Michael addition of various nucleophiles could be used to introduce substituents at the β-position (C3).

Synthesis of Deuterated or Isotopic Analogs for Mechanistic and Analytical Studies

Isotopically labeled analogs of this compound are invaluable tools for mechanistic studies and as internal standards in analytical methods like mass spectrometry.

Deuterium (B1214612) Labeling: Deuterium atoms can be introduced at specific positions. For example, the methyl group of the acetamido moiety can be deuterated (CD₃) by using deuterated acetic anhydride (B1165640) for the acylation of the corresponding amino precursor. The protons on the carbon backbone could potentially be exchanged for deuterium under specific base- or acid-catalyzed conditions, although this might lead to a mixture of products.

Carbon-13 and Nitrogen-15 Labeling: For more detailed mechanistic studies or for use in NMR spectroscopy, ¹³C or ¹⁵N labeling can be employed. This typically requires starting the synthesis from an isotopically labeled precursor, such as ¹³C-labeled succinic acid or ¹⁵N-labeled aspartic acid.

Utility in Studies: Deuterated analogs are commonly used in pharmacokinetic studies to track the metabolic fate of a compound. Both deuterated and heavier isotope-labeled compounds are used to elucidate reaction mechanisms by tracking the position of the label throughout a chemical transformation.

Conformational Analysis and Interconversion of Synthesized Derivatives

The three-dimensional conformation of this compound and its derivatives is crucial for their reactivity and biological activity. The presence of multiple rotatable single bonds allows for a variety of conformations.

Computational Modeling: Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to predict the most stable conformations of the molecule and the energy barriers for interconversion between them. These studies can provide insights into the preferred spatial arrangement of the functional groups.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which helps in determining the three-dimensional structure in solution. Infrared (IR) spectroscopy can also provide clues about conformation through the analysis of vibrational frequencies of key functional groups.

Impact of Derivatives: The synthesis of derivatives with bulky substituents can restrict bond rotation and lock the molecule into specific conformations. Studying these conformationally constrained analogs can help to identify the "bioactive conformation"—the specific three-dimensional shape required for a molecule to interact with its biological target.

Future Research Directions and Emerging Opportunities for 2 Acetamido 4 Methoxy 4 Oxobutanoic Acid

Exploration of Novel Synthetic Routes and Sustainable Methodologies for its production.

The development of efficient and environmentally benign synthetic strategies is a cornerstone of modern chemistry. acs.org For 2-Acetamido-4-methoxy-4-oxobutanoic acid, future research should prioritize the exploration of novel and sustainable synthetic routes that move beyond traditional methods.

Current synthetic approaches to related N-acyl-alpha-amino acid esters often involve multi-step procedures with protecting groups, which can be inefficient and generate significant waste. A promising avenue for future research lies in the development of one-pot syntheses. For instance, the Eschweiler-Clarke reaction, traditionally used for the methylation of amines, could be adapted for the direct N-acetylation and esterification of aspartic acid, potentially offering a more streamlined and atom-economical process. researchgate.net

Furthermore, the principles of green chemistry should be at the forefront of synthetic design. acs.org This includes the use of renewable starting materials, such as bio-derived aspartic acid, and the employment of greener solvents and catalysts. An intriguing possibility is the enzymatic synthesis of this compound. The high specificity of enzymes could allow for the direct and stereoselective synthesis of the desired compound, minimizing the need for protecting groups and reducing the formation of byproducts. mt.com The exploration of biocatalytic methods, using either isolated enzymes or whole-cell systems, could lead to highly efficient and sustainable production processes.

Another area ripe for investigation is the use of flow chemistry for the synthesis of this compound. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for straightforward scalability. The development of a continuous process for the production of this compound would represent a significant advancement in its manufacturing.

Synthetic ApproachPotential AdvantagesKey Research Focus
One-Pot Synthesis Increased efficiency, reduced wasteDevelopment of novel catalytic systems for direct N-acetylation and esterification.
Enzymatic Synthesis High stereoselectivity, mild reaction conditions, sustainabilityIdentification and engineering of suitable enzymes (e.g., acyltransferases, lipases).
Flow Chemistry Enhanced control, improved safety, scalabilityOptimization of reactor design and reaction conditions for continuous production.
Green Solvents Reduced environmental impactInvestigation of deep eutectic solvents or ionic liquids as reaction media.

Deeper Mechanistic Understanding of its Reactivity and Transformations under various conditions.

A thorough understanding of the reactivity of this compound is crucial for its effective utilization in various applications. The presence of multiple functional groups—an amide, a carboxylic acid, and an ester—suggests a rich and complex chemical behavior that warrants detailed mechanistic investigation.

Future research should focus on elucidating the reaction mechanisms of this compound under a variety of conditions, including acidic, basic, and thermal stress. The interplay between the different functional groups is of particular interest. For example, the acetamido group can influence the acidity of the carboxylic acid through inductive effects, a phenomenon that is well-documented for dicarboxylic acids. libretexts.org A detailed study of the pKa values of this compound would provide valuable insights into its acid-base properties.

The thermal stability and decomposition pathways of the compound also require investigation. Dicarboxylic acids are known to undergo cyclization reactions upon heating to form cyclic anhydrides, and it would be valuable to determine if this compound exhibits similar behavior. libretexts.orgyoutube.com Understanding its thermal properties is essential for applications where the compound might be subjected to elevated temperatures, such as in polymer synthesis.

Area of InvestigationKey Questions to AddressRelevant Techniques
Acid-Base Chemistry What are the pKa values of the carboxylic acid and amide protons? How does the acetamido group influence acidity?Potentiometric titration, NMR spectroscopy, computational chemistry.
Thermal Reactivity What are the decomposition products upon heating? Does it form a cyclic anhydride (B1165640)?Thermogravimetric analysis (TGA), Differential Scanning Calorimetry (DSC), Pyrolysis-GC/MS.
Conformational Analysis What are the preferred conformations in different solvents? What is the rotational barrier of the acetamido group?NMR spectroscopy (NOE, J-coupling analysis), X-ray crystallography, molecular dynamics simulations.
Hydrolytic Stability What are the rates of hydrolysis of the ester and amide groups under different pH conditions?HPLC, LC-MS to monitor the degradation products over time.

Uncovering New Biochemical Pathways and Enzymatic Interactions in diverse biological systems.

The structural similarity of this compound to N-acetylaspartate (NAA), a highly abundant metabolite in the central nervous system, suggests that it may have interesting biological activities. biocrates.comwikipedia.org Future research in this area should focus on exploring its potential interactions with enzymes and its role in biochemical pathways.

A key area of investigation is whether this compound can act as a substrate or inhibitor for enzymes involved in NAA metabolism. biocrates.com These enzymes include aspartate N-acetyltransferase (Asp-NAT), which synthesizes NAA, and aspartoacylase (Aspa), which catabolizes it. nih.govfrontiersin.org Investigating the interaction of our target molecule with these enzymes could reveal new ways to modulate NAA levels in the brain, which has implications for various neurological disorders. frontiersin.orgnih.gov

Beyond NAA metabolism, the compound could potentially interact with other enzymes that recognize acetylated amino acids or dicarboxylic acids. The N-acetylation of amino acids is a widespread post-translational modification that plays a role in various cellular processes. creative-proteomics.com It would be interesting to screen this compound against a panel of acetyltransferases and deacetylases to identify potential new targets.

Furthermore, the compound's potential role in cellular metabolism warrants investigation. NAA has been implicated in lipid synthesis and energy metabolism, particularly in brown adipose tissue. frontiersin.orgnih.gov Studies could be designed to explore whether this compound can be taken up by cells and incorporated into metabolic pathways, potentially influencing processes like lipogenesis or histone acetylation. frontiersin.orgnih.gov

Research AreaExperimental ApproachPotential Implications
Interaction with NAA Metabolism Enzymes In vitro enzyme assays with purified Asp-NAT and Aspa; cellular uptake and metabolism studies in neuronal and glial cell lines.Development of novel therapeutics for neurological disorders associated with altered NAA levels.
Screening for New Enzyme Targets High-throughput screening against a library of acetyltransferases, deacetylases, and other relevant enzymes.Identification of new biological functions and potential drug targets.
Cellular Metabolism Studies Isotope tracing experiments using labeled this compound in various cell types (e.g., neurons, adipocytes).Understanding its role in metabolic regulation and potential applications in metabolic diseases.
Neurotransmitter-like Activity Electrophysiological studies on neuronal cells to assess its effect on membrane potential and synaptic transmission.Discovery of novel neuromodulatory agents. wikipedia.org

Design and Synthesis of Advanced Functional Materials incorporating this compound.

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced functional materials. researchgate.net Future research in this domain could lead to the development of novel polymers, hydrogels, and metal-organic frameworks (MOFs) with tailored properties.

The dicarboxylic acid functionality allows for the incorporation of this molecule into polyesters and polyamides through condensation polymerization. The presence of the acetamido side group could impart specific properties to the resulting polymers, such as improved biocompatibility or altered mechanical strength. The synthesis of biodegradable polymers based on this monomer is a particularly promising area, aligning with the principles of green chemistry. acs.org

The ability of the carboxylic acid and amide groups to participate in hydrogen bonding makes this compound an excellent candidate for the formation of hydrogels. frontiersin.org These hydrogels could find applications in drug delivery, tissue engineering, and as superabsorbent materials. The properties of the hydrogels could be tuned by controlling the cross-linking density and by copolymerizing with other monomers.

Furthermore, the carboxylic acid groups can act as ligands for the formation of metal-organic frameworks (MOFs). rsc.orgnih.gov MOFs are highly porous materials with a wide range of applications, including gas storage, catalysis, and sensing. The use of a chiral, functionalized ligand like this compound could lead to the formation of MOFs with unique topologies and functionalities. For example, the amide group could provide additional binding sites for guest molecules or act as a catalytic center.

Material TypeSynthetic StrategyPotential Applications
Biodegradable Polymers Polycondensation with diols or diamines.Medical implants, drug delivery systems, environmentally friendly plastics.
Functional Hydrogels Cross-linking polymerization, potentially with other functional monomers.Controlled drug release, tissue engineering scaffolds, smart materials. frontiersin.org
Metal-Organic Frameworks (MOFs) Solvothermal synthesis with various metal ions.Chiral separations, asymmetric catalysis, targeted drug delivery. rsc.org
Surface Modification Grafting onto the surface of nanoparticles or other materials.Improving the biocompatibility of medical devices, creating targeted drug carriers. mdpi.com

Integration with Artificial Intelligence and Machine Learning for chemical discovery and reaction prediction.

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, accelerating the pace of discovery and enabling the prediction of molecular properties and reaction outcomes. mdpi.comnih.gov For a relatively unexplored compound like this compound, AI and ML can play a pivotal role in unlocking its potential.

One of the key applications of AI/ML is in the prediction of the physicochemical and biological properties of new molecules. By training models on large datasets of known compounds, it is possible to predict properties such as solubility, toxicity, and binding affinity to specific protein targets for this compound and its derivatives. nih.gov This can help to prioritize which derivatives to synthesize and test, saving significant time and resources.

Furthermore, AI can be employed in the de novo design of novel molecules with desired properties. By defining a set of target properties, such as high binding affinity to a specific enzyme and low predicted toxicity, generative models can propose new molecular structures based on the this compound scaffold. This approach could lead to the rapid discovery of new drug candidates or functional materials.

AI/ML ApplicationMethodologyExpected Outcome
Property Prediction Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling.Accurate prediction of physicochemical properties, biological activities, and toxicity of derivatives.
Retrosynthesis and Reaction Prediction Training neural networks on large reaction databases.Identification of novel and efficient synthetic routes; prediction of reaction yields and byproducts. digitellinc.com
De Novo Molecular Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs).Generation of novel molecular structures with optimized properties based on the core scaffold.
Analysis of High-Throughput Screening Data Clustering algorithms, classification models.Identification of hits and structure-activity relationships from large experimental datasets.

Interdisciplinary Research with Emerging Fields in Chemical Biology and Green Chemistry.

The full potential of this compound can be best realized through interdisciplinary research that bridges the gap between chemistry, biology, and materials science. Collaborations with emerging fields like chemical biology and green chemistry will be essential for translating fundamental knowledge into practical applications.

In the realm of chemical biology, this compound can serve as a chemical probe to study biological processes. Its structural similarity to NAA makes it a valuable tool for investigating the role of NAA in health and disease. biocrates.comnih.gov For example, fluorescently labeled derivatives of this compound could be synthesized to visualize its uptake and localization in cells, providing insights into its mechanism of action.

From a green chemistry perspective, the focus should be on developing sustainable applications for this compound and its derivatives. acs.org This includes the design of biodegradable polymers and materials, as discussed in section 10.4, as well as its use as a building block for the synthesis of other high-value chemicals from renewable feedstocks. The development of catalytic systems for the efficient and selective transformation of this compound into other useful molecules is another important area of research.

Furthermore, interdisciplinary research could explore the use of this compound in areas such as bionanotechnology and systems biology. For instance, it could be used to functionalize nanoparticles for targeted drug delivery or as a component in the construction of artificial metabolic pathways. The integration of experimental data with computational modeling will be crucial for understanding the complex behavior of this molecule in biological and material systems.

Interdisciplinary FieldResearch FocusPotential Impact
Chemical Biology Development of chemical probes and labeled derivatives to study biological processes.Elucidation of the roles of N-acetylated amino acids in cellular signaling and metabolism. nih.gov
Green Chemistry Synthesis of biodegradable materials and development of sustainable catalytic processes.Reduction of the environmental impact of chemical manufacturing and products. acs.org
Bionanotechnology Functionalization of nanoparticles and other nanomaterials.Creation of advanced drug delivery systems and diagnostic tools. mdpi.com
Systems Biology Integration of experimental data with computational models to understand its effects on cellular networks.A holistic understanding of its biological activity and the identification of new therapeutic strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.